4-Trifluoromethylbenzylmethylsulfone
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Description
4-Trifluoromethylbenzylmethylsulfone is a chemical compound with the molecular formula C9H9F3O2S and a molecular weight of 238.23 . It is also known by its IUPAC name, methyl 4-(trifluoromethyl)benzyl sulfone .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H9F3O2S/c1-15(13,14)6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
. This indicates that the molecule consists of a benzyl group substituted with a trifluoromethyl group and a sulfone group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
1. Catalyst in Organic Synthesis
4-Trifluoromethylbenzylmethylsulfone has been explored in the realm of organic synthesis, particularly in the context of catalysis. An example is the use of scandium trifluoromethanesulfonate, a related compound, as an extremely active Lewis acid catalyst in acylation reactions, proving effective for both primary and sterically-hindered secondary or tertiary alcohols. This catalyst has been particularly noted for its utility in selective macrolactonization of omega-hydroxy carboxylic acids, showcasing its potential in complex organic synthesis processes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
2. Role in Friedel-Crafts Alkylation
The trifluoromethanesulfonic acid derivative has also been employed in Friedel-Crafts alkylation reactions. For instance, trifluoromethanesulfonic acid catalyzed the alkylation of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols, facilitating the synthesis of di- or triarylmethanes in high yields. This highlights the compound's utility in synthesizing complex organic molecules, including natural products like tatarinoid C (Wilsdorf, Leichnitz, & Reissig, 2013).
3. Use in Asymmetric Michael Addition Reactions
In another application, 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, a related compound, has been used as an efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This catalyst has enabled the synthesis of syn-selective adducts with exceptional yields and high diastereoselectivities, demonstrating its effectiveness in facilitating stereoselective organic reactions (Wang, Yu, Liu, & Peng, 2009).
properties
IUPAC Name |
1-(methylsulfonylmethyl)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCSFWPCOOIRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960720 |
Source
|
Record name | 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40289-23-4 |
Source
|
Record name | 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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